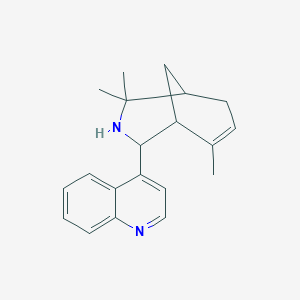![molecular formula C41H77N3O4S4 B15135241 2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate is a complex organic compound that features multiple functional groups, including disulfide linkages, ester groups, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate can be achieved through a multi-step process involving the following key steps:
Formation of Disulfide Linkages: The initial step involves the formation of dodecyldisulfanyl groups through the oxidation of dodecylthiol using an oxidizing agent such as hydrogen peroxide or iodine.
Esterification: The next step involves the esterification of 3-oxopropanoic acid with 2-(dodecyldisulfanyl)ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Imidazole Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The disulfide linkages in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide linkages can also be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The ester and imidazole groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions due to its multiple functional groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as flexibility or conductivity.
Biology
Drug Delivery: The compound’s ability to form disulfide linkages makes it a potential candidate for drug delivery systems where controlled release is required.
Bioconjugation: It can be used to link biomolecules through its reactive functional groups.
Medicine
Therapeutics: The compound may have potential therapeutic applications due to its ability to interact with biological molecules through its functional groups.
Industry
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its ability to form strong bonds.
作用機序
The mechanism of action of 2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate is likely to involve interactions with various molecular targets through its functional groups. The disulfide linkages can undergo redox reactions, while the ester and imidazole groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Dodecyldisulfanyl)ethanol: A simpler compound with similar disulfide linkages.
3-(2-Methylimidazol-1-yl)propylamine: A compound with a similar imidazole ring structure.
3-Oxopropanoic Acid: A compound with a similar ester group.
Uniqueness
2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions
特性
分子式 |
C41H77N3O4S4 |
|---|---|
分子量 |
804.3 g/mol |
IUPAC名 |
2-(dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate |
InChI |
InChI=1S/C41H77N3O4S4/c1-4-6-8-10-12-14-16-18-20-22-35-49-51-37-33-47-40(45)25-30-43(28-24-29-44-32-27-42-39(44)3)31-26-41(46)48-34-38-52-50-36-23-21-19-17-15-13-11-9-7-5-2/h27,32H,4-26,28-31,33-38H2,1-3H3 |
InChIキー |
RNUDNMKQWDJFAS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN1C=CN=C1C)CCC(=O)OCCSSCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
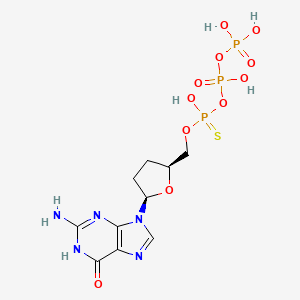
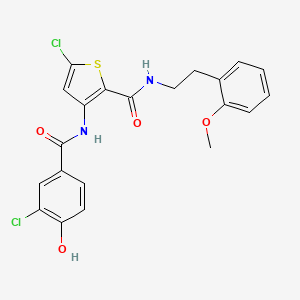
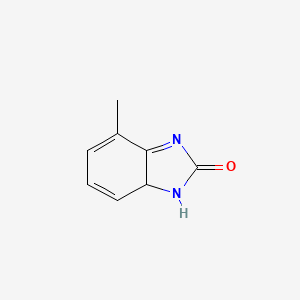

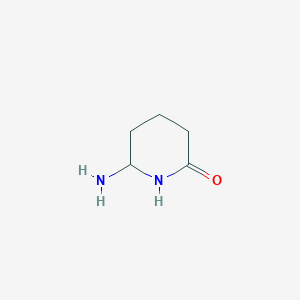

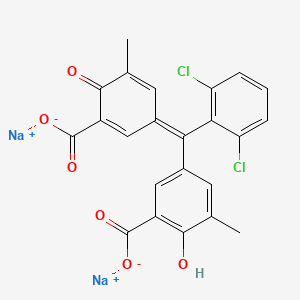
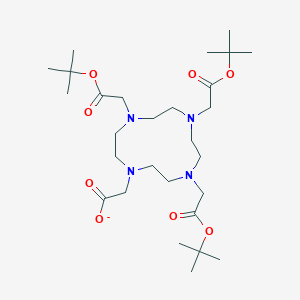

![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
